molecular formula C12H17N5 B8356737 N5-cyclohexyl[1,2,4]triazolo[1,5-a]pyridine-2,5-diamine

N5-cyclohexyl[1,2,4]triazolo[1,5-a]pyridine-2,5-diamine

Cat. No. B8356737
M. Wt: 231.30 g/mol
InChI Key: BJUMYZJBYMRKMR-UHFFFAOYSA-N
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Patent
US08263595B2

Procedure details

A suspension of 5-chloro[1,2,4]triazolo[1,5-a]pyridin-2-amine ((A4), 10.0 g; 59.32 mmol; 1.0 eq.) in cyclohexylamine (60 mL) was heated to reflux for 52 h. Reaction mixture was taken up in MTBE and filtered. The resulting cake was washed with MTBE and filtrate was concentrated to dryness. Residue was purified by flash chromatography (Hept/EtOAc, 1:1) to give the title compound as a beige powder (8.08 g, 59%). HPLC, Rt: 2.46 min. (purity 98.9%). LC/MS, M+(ESI): 231.9.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
59%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]2[N:8]=[C:9]([NH2:11])[N:10]=[C:6]2[CH:5]=[CH:4][CH:3]=1.[CH:12]1([NH2:18])[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13]1>CC(OC)(C)C>[CH:12]1([NH:18][C:2]2[N:7]3[N:8]=[C:9]([NH2:11])[N:10]=[C:6]3[CH:5]=[CH:4][CH:3]=2)[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13]1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
ClC1=CC=CC=2N1N=C(N2)N
Name
Quantity
60 mL
Type
reactant
Smiles
C1(CCCCC1)N
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(C)(C)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 52 h
Duration
52 h
CUSTOM
Type
CUSTOM
Details
Reaction mixture
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The resulting cake was washed with MTBE and filtrate
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated to dryness
CUSTOM
Type
CUSTOM
Details
Residue was purified by flash chromatography (Hept/EtOAc, 1:1)

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)NC1=CC=CC=2N1N=C(N2)N
Measurements
Type Value Analysis
AMOUNT: MASS 8.08 g
YIELD: PERCENTYIELD 59%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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